2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole
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Overview
Description
2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate precursor. The thiophene sulfonyl group is then attached through a sulfonylation reaction using thiophene-2-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzimidazole core can be reduced to an amine.
Substitution: The hydrogen atoms on the benzimidazole core can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitro group on the benzimidazole core can yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases, although further research is needed to confirm this.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzimidazole
- 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-imidazole
- 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-pyrrole
Uniqueness
What sets 2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole apart from similar compounds is its unique combination of structural features, which may confer distinct chemical and biological properties. For example, the presence of both a benzimidazole core and a thiophene sulfonyl group could result in unique interactions with biological targets, making it a promising candidate for further research.
Properties
IUPAC Name |
2-methyl-1-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-12-17-14-5-2-3-6-15(14)19(12)13-8-9-18(11-13)23(20,21)16-7-4-10-22-16/h2-7,10,13H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFGWRVSLMYTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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